
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves multi-step chemical processes, including reactions with different reagents under specific conditions to achieve the desired compound. For instance, an efficient nine-step synthesis process has been developed for a structurally similar compound, showcasing the complexity and precision required in chemical synthesis to attain high yields and purity levels (Wu et al., 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques like EPR, IR, Raman, and UV–Vis are commonly used to analyze the molecular structure of benzenesulfonamide derivatives. These methods provide insights into the compound's atomic arrangement, bonding, and electronic structure, revealing details like dimeric units, antiferromagnetic coupling, and specific spatial configurations (Ellena et al., 2007).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, including condensation and cyclocondensation, to form new compounds with diverse biological and pharmacological activities. These reactions are crucial for exploring the chemical versatility and potential applications of such compounds (Hassan et al., 2009).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and applications (Mohamed-Ezzat et al., 2023).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photophysical Properties
- Benzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment due to their photophysical properties. For instance, zinc phthalocyanine substituted with benzenesulfonamide derivative groups displayed significant singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Molecular Analysis
- Comprehensive structural studies of sulfamethazine Schiff-base, a related benzenesulfonamide derivative, were performed using experimental and quantum chemical calculations. These studies have implications for understanding the stability and electronic structures of similar compounds, which can be crucial for designing drugs with improved activity and specificity (Mansour & Ghani, 2013).
Antimicrobial and Antituberculosis Activity
- Novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized and showed significant activity against Mycobacterium tuberculosis. This suggests that modifications to the benzenesulfonamide structure can lead to potent antimicrobial agents, potentially offering new avenues for tuberculosis treatment (Ghorab et al., 2017).
Antiproliferative and Anticancer Properties
- Some N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were prepared as potential antiproliferative agents, indicating the versatility of benzenesulfonamide derivatives in developing new anticancer drugs. These compounds showed significant antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for anticancer therapy (Motavallizadeh et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-8-12(9(2)19-13(18-8)23-3)20-24(21,22)11-6-4-5-10(7-11)14(15,16)17/h4-7,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMBPDZZMWTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

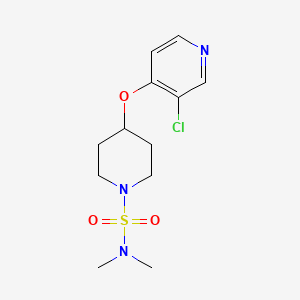
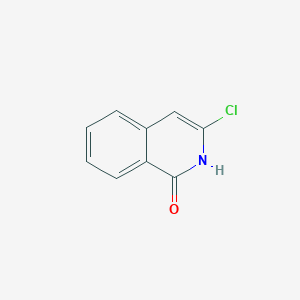

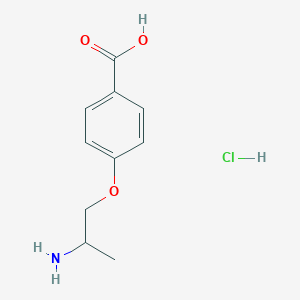
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
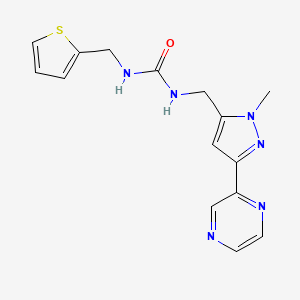
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
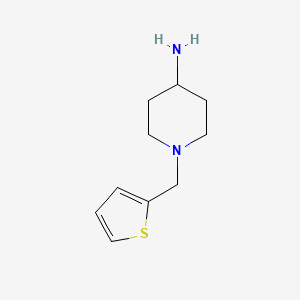


![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)